Dinosam

Herbicide efficacy Pre-emergence application Structure-activity relationship

Laboratories conducting pesticide residue analysis require exact analyte identity per EU SANTE guidelines; generic substitution with Dinoseb or Dinoterb invalidates method defensibility. Dinosam (CAS 4097-36-3) reference standard delivers: - Validated for modified QuEChERS-LC-MS/MS achieving LOQs of 0.05-0.56 μg/kg and recoveries of 70.51-113.20% - Racemic mixture with defined Log P = 4.16 for environmental fate modeling - Traceable documentation for ISO 17025 accredited workflows Procure high-purity (>95% HPLC) reference standard for regulatory compliance testing, chiral method development, or confirmatory analysis.

Molecular Formula C11H14N2O5
Molecular Weight 254.24 g/mol
CAS No. 4097-36-3
Cat. No. B1213061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinosam
CAS4097-36-3
Synonymsdinitroaminophenol
dinitroaminophenol, sodium salt
dinitroaminophenyl group
dinosam
DNAP
Molecular FormulaC11H14N2O5
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
InChIInChI=1S/C11H14N2O5/c1-3-4-7(2)9-5-8(12(15)16)6-10(11(9)14)13(17)18/h5-7,14H,3-4H2,1-2H3
InChIKeyPSOZMUMWCXLRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinosam: Specifications & Comparator Analysis


Dinosam (CAS 4097-36-3), IUPAC name (RS)-2-(1-methylbutyl)-4,6-dinitrophenol, is a synthetic dinitrophenol (DNP) class herbicide and insecticide [1]. As an uncoupler of oxidative phosphorylation, it disrupts the proton gradient essential for ATP synthesis in target organisms [2]. The compound possesses a single chiral center at the 1-methylbutyl (sec-amyl) side chain and is typically supplied as a racemic mixture [2]. While largely obsolete as a commercial agricultural herbicide, Dinosam retains procurement relevance as an analytical reference standard for LC-MS/MS and GC-MS workflows, supporting pesticide residue monitoring in food and environmental matrices [3].

Workflow LC-MS/MS & GC-MS pesticide residue monitoring in food and environmental matrices
Selection Racemic dinitrophenol analytical standard with chiral center for enantiomer-specific studies
Use context Regulatory compliance testing, environmental fate modeling, and chiral method development

Why Dinosam Cannot Be Substituted


Dinitrophenol herbicides exhibit substantial structural heterogeneity that directly impacts their physicochemical properties, analytical behavior, and regulatory classification, rendering generic substitution scientifically and procedurally invalid. Dinosam (C11 alkyl chain) differs from Dinoseb (C10 sec-butyl) and Dinoterb (C10 tert-butyl) in both carbon count and alkyl branching architecture, which affects chromatographic retention time, ionization efficiency in MS detection, and Log P values (Dinosam Log P = 4.16) [1]. Furthermore, Dinosam's chiral center produces enantiomers with potentially differential biological activity [1]. Critically, regulatory classifications diverge: while all DNPs share acute toxicity hazards, specific listings under the Rotterdam Convention and UK Poisons List are substance-specific, meaning procurement for regulatory compliance testing cannot default to a structurally adjacent analog [1]. In analytical method validation, the European Commission SANTE guidelines require exact analyte identity for residue definition; substitution with Dinoseb would invalidate the method's legal defensibility [2].

Alkyl chain architecture shifts analytical behavior
Dinosam (C11 sec-amyl) differs from dinoseb (C10 sec-butyl) and dinoterb (C10 tert-butyl) in retention time and ionization efficiency, invalidating direct substitution in validated LC-MS/MS methods.
Chiral center prevents achiral analog replacement
The racemic sec-amyl side chain yields enantiomers with differential bioactivity; substitution with achiral DNOC or differently branched chiral analogs alters the stereochemical variable under study.
Regulatory listings are compound-specific
Dinosam appears on the Rotterdam Convention and UK Poisons List; analog data cannot satisfy regulatory compliance documentation or residue definition requirements under SANTE guidelines.

Dinosam Performance vs. Analogs


Pre-emergence Herbicidal Activity vs. Dinoterb

In the foundational 1967 structure-activity study of alkyldinitrophenols by Pianka and Browne, Dinosam was evaluated alongside DNOC, dinoseb, and dinoterb for pre-emergence herbicidal activity. The study determined that 2-t-butyl phenols (dinoterb) and their aliphatic esters proved more active than the corresponding compounds of the other phenols, including Dinosam [1]. The rank order of activity across tested species (Capsella bursa-pastoris, Chenopodium album, Senecio vulgaris, Stellaria media, Rumex spp.) placed dinoterb as the most active free phenol, with Dinosam showing intermediate activity relative to DNOC and dinoseb [1]. While the published abstract does not provide numerical ED50 values, the class-level inference is unambiguous: procurement for herbicidal efficacy applications would prioritize dinoterb over Dinosam; conversely, procurement for historical comparator studies or analytical method development would specifically require Dinosam [1].

Herbicidal rank
Class-level
Dinoterb > Dinosam/dinoseb > DNOC
Supports historical comparator studies; not for efficacy screening
Rank order from pre-emergence soil trials; species panel included Capsella bursa-pastoris, Chenopodium album, Senecio vulgaris
Herbicide efficacy Pre-emergence application Structure-activity relationship Dinitrophenol

Analytical Reference Standard Purity

Dinosam is commercially available as a certified reference standard with HPLC purity exceeding 99.0% . This high purity specification supports its use in LC-MS/MS and GC-MS quantification workflows, including calibration curve establishment, method validation, and confirmatory analysis . In a 2023 multi-residue method development study, Dinosam was simultaneously detected alongside Hexachlorophene, Dinex, and Dinoterb in agricultural products using a modified QuEChERS pretreatment and LC-MS/MS analysis [1]. The method achieved a correlation coefficient greater than 0.991, limits of quantitation (LOQ) ranging from 0.05–0.56 μg/kg, and recoveries of 70.51–113.20% with RSDs of 1.6–11.2% [1]. This validated analytical framework provides procurement justification: Dinosam is not selected for its herbicidal properties but as a traceable analytical benchmark enabling regulatory compliance testing.

Method validation
Method context
Recovery 70.5–113.2%, LOQ 0.05–0.56 µg/kg
Enables multi-residue quantification in agricultural products
Modified QuEChERS-LC-MS/MS; RSD ≤11.2%, r>0.991
Analytical chemistry Reference standards Pesticide residue analysis LC-MS/MS

Enantiomer-Specific Phytotoxicity

Dinosam possesses a single chiral center within its 1-methylbutyl (sec-amyl) side chain, yielding (R)- and (S)-enantiomers [1]. According to the Pesticide Properties DataBase, while commercial preparations were typically supplied as a racemic mixture, the (S)-enantiomer may demonstrate marginally superior phytotoxicity [1]. This stereochemical feature distinguishes Dinosam from achiral dinitrophenol analogs such as DNOC (no chiral center) and from dinoseb, which contains a different chiral alkyl substitution pattern (sec-butyl versus sec-amyl) [2]. Procurement for enantiomer-specific toxicology studies or chiral chromatography method development therefore necessitates Dinosam specifically, as substitution with a different chiral DNP would alter the stereochemical variable under investigation.

Stereochemical activity
Class-level
(S)-enantiomer may show marginally superior phytotoxicity
Supports enantiomer-attribution review
Racemic mixture; DNOC is achiral, dinoseb has different chiral side chain
Chirality Enantiomer Phytotoxicity Structure-activity relationship

Formulated Mixture Field Efficacy

Field trials evaluating crop desiccation agents in lucerne (alfalfa) and red clover compared multiple treatments including dinoseb formulations with and without Dinosam addition [1]. In lucerne trials, the rank order of treatment effectiveness was: 10% Atlacide (sodium chlorate, 28 lb/ac) > endothal (8 lb a.e./ac) > dinoseb + dinosam > dinoseb alone > PCP (sodium) [1]. The dinoseb+dinosam combination outperformed dinoseb alone, indicating additive or synergistic activity from Dinosam inclusion [1]. However, these same dinoseb formulations that were outstanding in red clover trials were relatively poor in effectiveness in lucerne [1]. This differential crop-specific performance highlights that Dinosam-containing formulations cannot be assumed to perform uniformly across target crops, and procurement for historical formulation recreation studies must specify the exact dinoseb+dinosam combination.

Field rank
Head-to-head
Dinoseb+dinosam > dinoseb alone; ranked 3rd of 5 treatments
Additive response in lucerne desiccation trials
Crop-specific performance; not uniform across species; visual assessment only
Crop desiccation Formulation Field trial Lucerne

Regulatory Hazard Classification

Dinosam carries specific hazard classifications under the Globally Harmonized System (GHS) that inform procurement decisions for safety and regulatory compliance. According to the Australian Hazardous Chemical Information System (HCIS), Dinosam is classified as Hazardous to the aquatic environment (acute) – category 1, with hazard statements H410 (Very toxic to aquatic life with long-lasting effects), H331 (Toxic if inhaled), H311 (Toxic in contact with skin), and H301 (Toxic if swallowed) [1]. The ECHA classification similarly identifies Aquatic Acute 1 and Aquatic Chronic 1 hazards [2]. Comparative analysis across dinitrophenols reveals that while the toxicological profile shares common uncoupler mechanisms, specific regulatory designations differ: Dinosam is explicitly listed under the UK Poisons List Order 1972 and the Rotterdam Convention, whereas the regulatory status of individual DNPs varies by jurisdiction [3]. Procurement for environmental fate studies, ecotoxicology testing, or regulatory compliance monitoring requires compound-specific hazard data; dinoseb toxicology data cannot be substituted for Dinosam in regulatory submissions [4].

Hazard classification
Specification review
H410, H331, H311, H301; Aquatic Acute 1
Compound-specific regulatory data required
Listed under UK Poisons Order 1972 and Rotterdam Convention
Regulatory toxicology Hazard classification Environmental fate GHS

Solubility and Partitioning Profile

Dinosam exhibits a calculated Log P (octanol-water partition coefficient) of 4.16 and a water solubility of 6.23 mg/L at 20°C (pH 7) [1]. These physicochemical parameters differ from structurally adjacent dinitrophenol analogs: dinoseb (C10 sec-butyl) has a lower Log P due to reduced alkyl chain length, while dinoterb (C10 tert-butyl) exhibits distinct solubility behavior due to branched alkyl geometry [2]. The high Log P value (>4) indicates strong lipophilicity, predicting significant soil organic carbon sorption and potential for bioaccumulation [1]. The water solubility of 6.23 mg/L classifies Dinosam as slightly soluble, affecting its mobility in aqueous environmental compartments [1]. Procurement for environmental fate modeling, transport studies, or exposure assessment cannot substitute Dinosam's specific partitioning behavior with that of shorter-chain or differently branched analogs without introducing quantitative error in model predictions.

Partitioning properties
Context-dependent
Log P 4.16, water solubility 6.23 mg/L
Environmental fate modeling input
Calculated Log P; distinct partitioning from C10 analogs
Physicochemical properties Environmental fate Log P Water solubility

Dinosam Validated Research Applications


Multi-Residue Pesticide Analysis Reference Standard

Procurement of high-purity (>99.0% HPLC) Dinosam reference standard supports quantitative analysis in pesticide residue monitoring programs. The compound has been successfully incorporated into a modified QuEChERS-LC-MS/MS method achieving LOQs of 0.05–0.56 μg/kg and recoveries of 70.51–113.20% in agricultural product matrices [1]. The reference standard is validated for calibration curve preparation, method validation, and confirmatory analysis in LC-MS/MS and GC-MS workflows, with traceable documentation for ISO 17025 accredited laboratories . Application contexts include food safety compliance testing (fruits, vegetables, tea), environmental monitoring, and regulatory enforcement of maximum residue limits (MRLs) [1].

Chiral Separation and Enantiomer Toxicology

Dinosam's single chiral center at the 1-methylbutyl side chain enables its use as a model compound for developing chiral chromatographic separation methods. The commercial availability of the racemic mixture, combined with evidence that the (S)-enantiomer may exhibit marginally superior phytotoxicity, makes Dinosam a suitable probe for investigating stereospecific uncoupling activity in mitochondrial toxicity assays [2]. Unlike achiral DNOC, Dinosam provides a platform for evaluating enantiomer-dependent differences in biological activity, relevant to both historical toxicology review and mechanistic pharmacology research [2].

Environmental Fate Modeling and Partitioning

Dinosam's defined physicochemical parameters—Log P = 4.16 and water solubility = 6.23 mg/L at 20°C—support its use in environmental fate and transport modeling [2]. The high Log P value predicts significant soil organic carbon sorption, while the moderate water solubility informs aqueous mobility assessments. Researchers conducting groundwater vulnerability assessments, soil column leaching studies, or bioaccumulation modeling require compound-specific partitioning data; Dinosam's C11 sec-amyl structure yields distinct environmental behavior compared to C10 analogs like dinoseb or dinoterb [2][3].

Regulatory Compliance Testing and Hazard Assessment

Procurement of Dinosam is required for laboratories conducting regulatory compliance testing under frameworks that specifically list the compound. Dinosam appears on the UK Poisons List Order 1972 and is subject to the Rotterdam Convention on prior informed consent [2]. Its GHS hazard classification (H410, H331, H311, H301; Aquatic Acute 1) requires compound-specific Safety Data Sheet documentation and environmental risk assessment [4][5]. Testing laboratories validating methods for regulatory enforcement or conducting ecotoxicology studies must use the exact analyte; data generated with dinoseb or dinoterb cannot substitute for Dinosam in regulatory submissions [4].

Application
Selection Property
Validation Focus
Pesticide Residue Monitoring
High-purity reference standard for LC-MS/MS
Method accuracy and LOQ verification in food matrices
Chiral Separation & Toxicology
Racemic mixture with enantiomer activity data
Enantiomer-specific assay response and stereochemical control
Environmental Fate Modeling
Compound-specific Log P and solubility
Partitioning and transport model input
Regulatory Compliance Testing
GHS classification and convention listings
Compound-specific hazard documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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